2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid
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Overview
Description
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid is a heterocyclic compound that features a triazole ring fused with a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the triazole ring to introduce the acetic acid moiety, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Azides, thiols
Scientific Research Applications
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the triazole ring, resulting in different biological activities and applications.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid is unique due to the combination of the bromophenyl group and the triazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-1-3-8(4-2-7)13-6-12-14(10(13)17)5-9(15)16/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDNXPQWNHQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN(C2=O)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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